Tert-butyl 4-methyl-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 4-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features a tert-butyl ester group at the carboxylate position and a methyl group at the fourth position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methyl-1H-indazole-1-carboxylate typically involves the following steps:
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Formation of the Indazole Core: : The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction. For instance, starting from 4-methylphenylhydrazine and ethyl acetoacetate, the indazole ring can be formed under acidic conditions.
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Esterification: : The carboxylate group is introduced by reacting the indazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction typically occurs at room temperature and yields this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Tert-butyl 4-methyl-1H-indazole-1-carboxylate can undergo oxidation reactions, typically at the methyl group, to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : The compound can be reduced at the carboxylate group to form the corresponding alcohol. Lithium aluminum hydride is a common reducing agent used for this purpose.
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Substitution: : Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 5. Halogenation, nitration, and sulfonation are typical substitution reactions facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
- Oxidation
Biological Activity
Tert-butyl 4-methyl-1H-indazole-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3O2, with a molecular weight of approximately 221.27 g/mol. The compound features an indazole ring, which is known for its diverse pharmacological properties, making it a valuable scaffold in drug development.
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indazole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound's reactivity and binding affinity in biological systems. The carboxylate group may also facilitate interactions with nucleophilic sites on target molecules, leading to modulation of their activity .
Therapeutic Potential:
Research indicates that compounds similar to this compound exhibit anti-inflammatory and anticancer properties. For instance, indazole derivatives have shown effectiveness against neurodegenerative diseases and infectious disorders . These therapeutic potentials are largely due to their ability to inhibit specific pathways involved in disease progression.
Case Studies
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Anti-Cancer Activity:
A study demonstrated that indazole derivatives, including this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation . -
Neuroprotective Effects:
Another investigation highlighted the neuroprotective properties of related indazole compounds, suggesting their potential use in treating neurodegenerative conditions by protecting dopaminergic neurons from degeneration .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar compounds:
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl 4-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-9-6-5-7-11-10(9)8-14-15(11)12(16)17-13(2,3)4/h5-8H,1-4H3 |
InChI Key |
FTOUQRICHJEGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NN(C2=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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